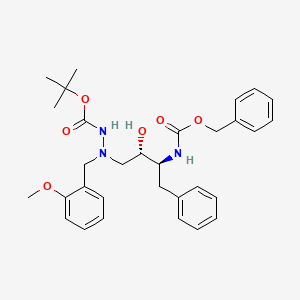
5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl, t-butyloxycarbonyl, hydroxy, and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the protection of amino groups using benzyloxycarbonyl (Cbz) and t-butyloxycarbonyl (Boc) protecting groups. These groups are introduced to prevent unwanted reactions at the amino sites during subsequent steps.
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride (Cbz-Cl) and t-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Core Structure: The core structure is formed through a series of coupling reactions, often involving the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions, which may involve the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxycarbonyl and t-butyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular targets.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and t-butyloxycarbonyl groups play a crucial role in modulating the compound’s activity by protecting the amino groups and enhancing its stability. The hydroxy and methoxy groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5S-(Benzyloxycarbonyl)amino-2N-(N-(t-butyloxycarbonyl)amino)-4S-hydroxy-1-(4-hydroxyphenyl)-6-phenyl-2-azahexane: This compound is similar in structure but has a hydroxyphenyl group instead of a methoxyphenyl group.
5S-(Benzyloxycarbonyl)amino-2N-(N-(t-butyloxycarbonyl)amino)-4S-hydroxy-1-(4-methoxyphenyl)-6-phenyl-2-azahexane: This compound has a methoxyphenyl group but differs in the position of the hydroxy group.
Uniqueness
The uniqueness of 5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxycarbonyl and t-butyloxycarbonyl groups provides enhanced stability and protection, while the hydroxy and methoxy groups contribute to its reactivity and binding affinity.
属性
CAS 编号 |
162739-33-5 |
|---|---|
分子式 |
C31H39N3O6 |
分子量 |
549.7 g/mol |
IUPAC 名称 |
benzyl N-[(2S,3S)-3-hydroxy-4-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C31H39N3O6/c1-31(2,3)40-30(37)33-34(20-25-17-11-12-18-28(25)38-4)21-27(35)26(19-23-13-7-5-8-14-23)32-29(36)39-22-24-15-9-6-10-16-24/h5-18,26-27,35H,19-22H2,1-4H3,(H,32,36)(H,33,37)/t26-,27-/m0/s1 |
InChI 键 |
GGHUHVRTUHCIJD-SVBPBHIXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
规范 SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1OC)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















